4-Amino-1-methylcyclohexanol hydrochloride

Description

Contextualization of the Compound within Relevant Chemical Classes

The chemical identity of 4-Amino-1-methylcyclohexanol hydrochloride is best understood by examining the two primary classes to which it belongs: cyclohexanol (B46403) derivatives and amino alcohols.

Cyclohexanol Derivatives: Cyclohexanol and its derivatives are carbocyclic compounds characterized by a cyclohexane (B81311) ring bearing one or more hydroxyl (-OH) groups. chemicalbook.comwikipedia.orgnih.gov These compounds are fundamental in industrial chemistry, serving as crucial intermediates in the synthesis of polymers, plastics, and pharmaceuticals. chemicalbook.com Cyclohexanol itself, a secondary alcohol, is a high-volume industrial chemical primarily used as a precursor in the production of adipic acid and caprolactam, which are the monomers for Nylon-6,6 and Nylon-6, respectively. chemicalbook.comatamanchemicals.com The cyclohexane ring provides a stable, non-aromatic scaffold, while the hydroxyl group offers a reactive site for various chemical transformations such as oxidation to ketones (like cyclohexanone), esterification to form plasticizers, and dehydration to yield cyclohexene. wikipedia.orgresearchgate.net The methyl group in this compound classifies it as a tertiary alcohol, which influences its reactivity compared to the secondary alcohol, cyclohexanol.

Amino Alcohols: Amino alcohols are a versatile class of organic compounds that possess both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH) within the same molecule. scbt.comwikipedia.org This bifunctionality makes them valuable building blocks in organic synthesis, enabling the construction of complex molecules. scbt.com They are integral to the synthesis of a wide array of products, from pharmaceuticals and agricultural chemicals to polymers and surfactants. scbt.comwikipedia.org The presence of both a nucleophilic amino group and a hydroxyl group allows for diverse chemical reactions and the creation of materials with specific functionalities. scbt.com In coordination chemistry, amino alcohols are used as ligands for the synthesis of metal complexes, some of which exhibit potential catalytic or biological activity. alfa-chemistry.com

By combining these features, this compound presents a structure with a stable cyclohexyl backbone, a tertiary alcohol group, and an amino group, making it a potentially useful intermediate in various synthetic applications.

Overview of Research Trajectories and Academic Significance

While specific, in-depth research focused exclusively on this compound is not extensively detailed in publicly available literature, its academic significance can be inferred from the research trajectories of its parent chemical classes. The primary interest in compounds of this nature lies in their utility as synthetic intermediates.

Research involving related compounds, such as trans-4-Aminocyclohexanol (B47343), highlights their role as key intermediates in the synthesis of pharmaceutical compounds like Ambroxol hydrochloride. chemicalbook.com The general synthetic route to aminocyclohexanol structures often involves the reduction of corresponding nitro or oxime precursors or the hydrogenation of aminophenols. chemicalbook.comgoogle.com

The academic significance of this compound is rooted in its potential as a bifunctional building block. The presence of both a hydroxyl and an amino group on a rigid cyclohexyl frame allows for the regioselective introduction of different molecular fragments. This makes it a candidate for creating libraries of novel compounds for screening purposes or for synthesizing complex target molecules with defined stereochemistry, such as in drug discovery and materials science. Research in these areas often focuses on leveraging such bifunctional molecules to develop new catalysts, chiral auxiliaries, or monomers for specialty polymers. scbt.comresearchgate.net

Scope and Objectives of the Comprehensive Research Review

The objective of this review is to provide a comprehensive chemical profile of this compound based on available scientific data. The scope is strictly limited to the chemical and academic aspects of the compound. This article will:

Define the compound by situating it within the established chemical classes of cyclohexanol derivatives and amino alcohols.

Discuss its potential research applications and academic importance by analyzing the known roles of these chemical classes in synthesis and materials science.

Present its known chemical and physical properties in a structured format.

This review does not extend to practical applications such as dosage or administration protocols, nor does it cover safety or toxicological profiles. The focus remains exclusively on the chemical nature and research context of the title compound.

Chemical and Physical Properties

The following table summarizes the key identifying properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1229186-69-9 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₇H₁₅NO · HCl | sigmaaldrich.com |

| Molecular Weight | 165.66 g/mol | sigmaaldrich.com |

| Physical Form | White Solid | sigmaaldrich.com |

| Purity | 96% | sigmaaldrich.com |

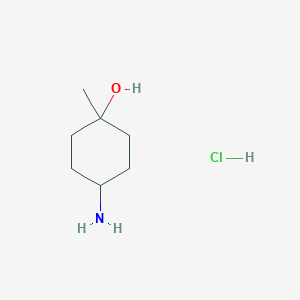

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-1-methylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(9)4-2-6(8)3-5-7;/h6,9H,2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQLVPXXOPNALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229186-69-9 | |

| Record name | 4-amino-1-methylcyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Amino 1 Methylcyclohexanol Hydrochloride

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis of 4-Amino-1-methylcyclohexanol hydrochloride identifies key precursors and strategic bond disconnections. The primary disconnection points are the carbon-nitrogen bond of the amino group and the carbon-carbon bond connecting the methyl group to the cyclohexyl ring. This approach leads back to simpler, more readily available starting materials.

A common retrosynthetic strategy begins with the target molecule and first disconnects the hydrochloride salt, leading to the free base, 4-amino-1-methylcyclohexanol. A subsequent C–N disconnection points to a 4-aminocyclohexanone (B1277472) derivative as a key intermediate. The methyl group can be introduced via a nucleophilic addition, suggesting a precursor like a protected 4-aminocyclohexanone. researchgate.net

Alternatively, a different disconnection strategy involves forming the cyclohexane (B81311) ring itself from an aromatic precursor. For instance, a key intermediate for related structures can be synthesized via a two-step hydrogenation of 4-nitrophenylacetic acid. nih.gov Another approach involves the catalytic hydrogenation of p-aminobenzoic acid derivatives to create the trans-4-aminocyclohexane core. google.com The ketone functionality, necessary for the introduction of the methyl group, can be derived from these precursors.

Key precursors in the synthesis of 4-Amino-1-methylcyclohexanol and its isomers include:

4-Dibenzylaminocyclohexanone researchgate.net

4-Substituted cyclohexanones nih.govresearchgate.net

Cyclohexanone (B45756) chemicalbook.com

p-Aminobenzoic acid google.com

4-Nitrophenylacetic acid nih.gov

Established Synthetic Routes and Optimizations

Established routes to 4-amino-1-methylcyclohexanol typically involve the addition of a methyl nucleophile to a protected 4-aminocyclohexanone intermediate. The final step involves deprotection and formation of the hydrochloride salt.

A frequently employed method is the Grignard reaction, where a methylmagnesium halide (e.g., methylmagnesium chloride) is added to a ketone precursor, such as 4-dibenzylaminocyclohexanone. researchgate.net This reaction forms the tertiary alcohol and introduces the C1-methyl group. The reaction typically produces a mixture of cis and trans diastereomers, which may require separation. researchgate.net Following the reaction, the protecting groups on the amine (e.g., dibenzyl groups) are removed, and the final product is isolated as the hydrochloride salt by treatment with hydrochloric acid (HCl) gas or an aqueous HCl solution. nih.gov

Stereoselective and Enantioselective Synthesis Strategies

Control of stereochemistry is a critical aspect of synthesizing 4-Amino-1-methylcyclohexanol, as the cis and trans isomers possess different three-dimensional structures.

Classical chemical synthesis, such as the addition of methylmagnesium chloride to 4-dibenzylaminocyclohexanone, often results in a diastereomeric mixture. For example, one study reported an 80:20 mixture of trans and cis isomers, respectively. researchgate.net The major trans isomer could be isolated, and its stereochemistry was confirmed by single-crystal X-ray analysis. researchgate.net

More advanced and highly selective methods employ chemo-enzymatic strategies. Transaminases (TAs) have been effectively used to control the stereochemistry of related 4-substituted cyclohexane-1-amines. nih.govresearchgate.net These biocatalytic approaches offer high diastereoselectivity. Two primary strategies are used:

Diastereotope-selective amination : A transaminase selectively aminates a 4-substituted cyclohexanone precursor to directly yield the desired trans-amine. nih.gov

Diastereomer-selective deamination : A transaminase selectively deaminates the undesired cis-isomer from a chemically synthesized cis/trans mixture. This leaves the desired, highly pure trans-isomer. nih.govresearchgate.net This process can be part of a dynamic de-diastereomerization, enhancing the yield of the pure trans product beyond its initial proportion in the mixture. researchgate.net

| Method | Precursor | Selectivity Outcome | Reference |

| Grignard Reaction | 4-Dibenzylaminocyclohexanone | Mixture of trans/cis isomers (e.g., 80:20 ratio) | researchgate.net |

| Chemo-enzymatic Deamination | cis/trans-amine mixture | Highly diastereopure trans-amine (de > 99%) | researchgate.net |

Development of Efficient and Scalable Preparative Methods

For industrial applications, synthetic routes must be efficient and scalable. The Grignard reaction is a well-established and scalable method in chemical manufacturing. chemicalbook.com However, the challenge often lies in the purification of the desired stereoisomer.

To improve efficiency and scalability, one-pot processes have been developed. For example, the conversion of p-aminobenzoic acid to trans-4-amino-1-cyclohexanecarboxylic acid derivatives has been achieved in a one-pot reaction with a high trans ratio (>75%), which is suitable for industrial use due to low hydrogen pressure requirements. google.com

Furthermore, combining enzyme immobilization with continuous-flow reactor systems has been shown to significantly improve the efficiency of biotransformations. nih.govresearchgate.net This technology allows for higher space-time yields and simplifies product isolation, making chemo-enzymatic methods more viable for large-scale production. nih.gov Electrocatalytic methods are also being explored in unique flow reactor setups to enable large-scale synthesis of aminoalcohols. chemrxiv.org

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that minimize waste and environmental impact. rsc.org The synthesis of this compound has seen the application of several green principles.

Biocatalysis : The use of transaminases is a prime example of green chemistry. rsc.org These enzymatic reactions are highly selective, reducing the need for protecting groups and minimizing side products. They typically operate under mild conditions (room temperature and neutral pH) in aqueous media, avoiding the use of harsh reagents and organic solvents. nih.govresearchgate.net

Atom Economy : N-alkylation of amines with alcohols via "borrowing hydrogen" or "hydrogen auto-transfer" strategies represents a highly atom-economical transformation that produces only water as a byproduct. rsc.org While not specifically detailed for the title compound, this is a leading green strategy for amine synthesis.

Use of Renewable Feedstocks : There is a growing emphasis on using renewable resources. rsc.org Some green synthetic strategies aim to produce valuable amino acids and other nitrogen-containing compounds from lignocellulosic biomass. rsc.org

Novel Synthetic Pathways and Methodological Advancements

Recent advancements have focused on overcoming the limitations of classical methods, particularly in achieving high stereoisomeric purity efficiently.

A significant methodological advancement is the concept of enzyme-catalyzed dynamic de-diastereomerization . nih.govresearchgate.net In this process, a transaminase selectively removes the amino group from the undesired cis-isomer, converting it back to the ketone intermediate. This intermediate can then isomerize and re-enter the reaction cycle to form the thermodynamically favored trans-amine, potentially allowing for a theoretical yield of the pure trans-isomer approaching 100%. researchgate.net

Emerging technologies in organic synthesis, such as electrocatalysis, are also being reimagined for the synthesis of aminoalcohols. chemrxiv.org These methods leverage radical cross-couplings to construct complex molecules in a modular and chemoselective fashion, offering new retrosynthetic possibilities. chemrxiv.org

Derivatization Strategies and Analogue Synthesis

The 4-Amino-1-methylcyclohexanol scaffold is a valuable building block for creating a diverse library of analogues. The amino and hydroxyl functional groups serve as convenient handles for derivatization.

The amino group can be readily acylated, for example with acetic anhydride (B1165640) for gas chromatography analysis, or can participate in multicomponent reactions like the Ugi reaction to build more complex molecular structures. nih.govnih.gov

A primary strategy for analogue synthesis involves starting with a common ketone precursor and introducing different functional groups at the C1 position. For example, replacing the methyl Grignard reagent with a trifluoromethylating agent can produce the corresponding 4-amino-1-trifluoromethylcyclohexanol analogues. researchgate.net This modular approach allows for the systematic exploration of structure-activity relationships by modifying the substituents on the cyclohexyl ring. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 1 Methylcyclohexanol Hydrochloride

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of 4-Amino-1-methylcyclohexanol hydrochloride in solution. Both ¹H and ¹³C NMR provide critical data on the molecular skeleton, while advanced 2D NMR techniques (like COSY, HSQC, and NOESY) establish connectivity and spatial relationships.

The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. The positions of the methyl, hydroxyl, and amino groups (axial vs. equatorial) profoundly influence the chemical shifts (δ) and spin-spin coupling constants (J) of the ring protons. For the trans-isomer, the thermodynamically more stable conformation is expected to have the larger substituents, the amino and hydroxyl groups, in equatorial positions. In the cis-isomer, one of these groups must be axial, leading to a different set of NMR parameters.

In ¹H NMR, axial protons are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts. Furthermore, the coupling constants between adjacent protons (vicinal coupling) are highly dependent on the dihedral angle between them. Large trans-diaxial couplings (³J_ax,ax ≈ 10–13 Hz) are characteristic of protons on adjacent carbons that are both in axial positions, while smaller couplings are observed for axial-equatorial (³J_ax,eq ≈ 2–5 Hz) and equatorial-equatorial (³J_eq,eq ≈ 2–5 Hz) interactions. The presence of the hydrochloride salt results in the protonation of the amino group to an ammonium (B1175870) group (-NH₃⁺), whose protons may appear as a broad singlet or a triplet depending on solvent and exchange rates.

¹³C NMR chemical shifts are also sensitive to the stereochemical environment. For instance, a carbon atom bearing an axial substituent is typically shielded (appears at a lower chemical shift) compared to one with an equatorial substituent, a phenomenon known as the gamma-gauche effect. Computational methods are often used in conjunction with experimental data to predict and confirm spectral assignments. nih.gov

Interactive Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Key Coupling Constants (J) for Isomers of this compound

| Proton | Predicted δ (ppm) - trans Isomer (di-equatorial) | Predicted δ (ppm) - cis Isomer (ax/eq) | Notes on Coupling Constants (J) |

| -CH₃ | ~1.2 | ~1.3 | N/A |

| H4 (CH-N) | ~3.1 (axial) | ~3.5 (equatorial) | Expect large J_ax,ax for trans isomer with neighboring axial protons. |

| Ring CH₂ | 1.4 - 2.0 | 1.5 - 2.2 | Complex multiplets; analysis of J-values differentiates axial/equatorial protons. |

| -OH | Variable | Variable | Position depends on solvent and concentration; often exchanges with D₂O. |

| -NH₃⁺ | Variable, broad | Variable, broad | Broad signal due to quadrupolar relaxation and exchange. |

Note: These are representative values. Actual spectra must be obtained for confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. youtube.com These two methods are often used in a complementary fashion, as different selection rules govern whether a vibration is IR or Raman active. nih.gov

For this compound, IR spectroscopy is particularly effective for identifying polar functional groups. Key expected absorptions include:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group involved in hydrogen bonding.

N-H Stretch: A broad, strong series of bands between 2800-3100 cm⁻¹, characteristic of the ammonium salt (-NH₃⁺).

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclohexane ring and methyl group.

N-H Bend: An absorption around 1500-1600 cm⁻¹ corresponding to the scissoring vibration of the ammonium group.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, indicative of the secondary alcohol.

Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations. It would be particularly useful for observing the vibrations of the carbon skeleton of the cyclohexane ring. The complementary nature of IR and Raman allows for a more complete picture of the molecule's vibrational framework. nih.gov For example, while the O-H stretch is strong in the IR, the C-C backbone vibrations may be more prominent in the Raman spectrum.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Notes |

| O-H stretch (H-bonded) | 3200-3600 (Broad, Strong) | Weak | Very characteristic in IR spectra of alcohols. chemicalbook.comnist.gov |

| N-H stretch (-NH₃⁺) | 2800-3100 (Broad, Strong) | Moderate | Confirms the presence of the ammonium salt. |

| C-H stretch (aliphatic) | 2850-2960 (Strong) | Strong | Present in both spectra, indicates the hydrocarbon structure. |

| N-H bend (-NH₃⁺) | 1500-1600 (Moderate) | Weak | Confirms the ammonium group. |

| C-O stretch (alcohol) | 1000-1200 (Strong) | Weak-Moderate | Position can give clues about axial/equatorial conformation. |

| Cyclohexane Ring | Fingerprint Region (<1500) | Moderate-Strong | Complex bands sensitive to stereochemistry. |

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would definitively establish the relative stereochemistry of the amino and hydroxyl groups (i.e., cis or trans).

An X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the exact chair conformation of the cyclohexane ring and the axial or equatorial disposition of each substituent. For instance, analysis of a derivative of the related trans-4-aminocyclohexanol (B47343) confirmed the equatorial positioning of both functional groups, which is the energetically favorable conformation.

Furthermore, the analysis reveals the crystal packing arrangement and the network of intermolecular interactions. For this compound, a complex network of hydrogen bonds is expected. The ammonium group (-NH₃⁺) and the hydroxyl group (-OH) can act as hydrogen bond donors, while the chloride anion (Cl⁻) and the oxygen atom of the hydroxyl group can act as acceptors. These interactions are crucial for stabilizing the crystal lattice.

Interactive Table 3: Illustrative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Example Value/Information | Significance |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Bond Lengths (e.g., C-O, C-N) | ~1.43 Å, ~1.49 Å | Confirms connectivity and can indicate bond order. |

| Torsion Angles | C-C-C-C angles | Defines the precise chair conformation of the ring. |

| Hydrogen Bond Network | Donor-Acceptor Distances (Å) | Details the intermolecular forces holding the crystal together. |

Note: This table represents the type of data generated from an X-ray analysis; specific values require experimental determination.

Mass Spectrometry Techniques for Structural Confirmation (beyond basic identification)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a mass measurement with high accuracy, allowing for the unambiguous determination of the molecular formula (C₇H₁₆ClNO).

Beyond simple identification, advanced tandem mass spectrometry (MS/MS or MSⁿ) techniques are used to probe the structure through controlled fragmentation. lcms.cz In a typical experiment, the protonated molecule [M+H]⁺ is mass-selected and then subjected to fragmentation through methods like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). nih.gov The resulting fragment ions provide a roadmap of the molecule's connectivity.

Plausible fragmentation pathways for the [M+H]⁺ ion of 4-Amino-1-methylcyclohexanol (m/z 130.12) would include:

Loss of water (-18 Da): A common fragmentation for alcohols, leading to a fragment ion at m/z 112.11.

Loss of ammonia (B1221849) (-17 Da): Characteristic of primary amines, resulting in a fragment at m/z 113.12.

Loss of a methyl radical (-15 Da): Cleavage of the C1-methyl group, leading to an ion at m/z 115.11. researchgate.net

The relative abundance of these and other fragment ions can help differentiate between stereoisomers, although chromatographic separation prior to MS analysis is often necessary for definitive distinction. researchgate.netresearchgate.net Techniques that suppress fragmentation can also be employed to ensure the molecular ion is clearly observed. nih.gov

Interactive Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of 4-Amino-1-methylcyclohexanol

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Identity of Loss |

| 130.12 | 112.11 | 18.01 | H₂O |

| 130.12 | 113.12 | 17.00 | NH₃ |

| 130.12 | 115.11 | 15.01 | •CH₃ |

| 130.12 | 84.08 | 46.04 | H₂O + C₂H₄ (from ring) |

Note: These fragmentation patterns are predicted and require experimental verification.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

The compound 4-Amino-1-methylcyclohexanol, in both its cis and trans isomeric forms, is an achiral molecule. This is because both isomers possess an internal plane of symmetry that passes through the C1-methyl, C1-hydroxyl, C4-amino group, and the C1 and C4 carbon atoms. Due to this symmetry, the molecule is superimposable on its mirror image and will not rotate plane-polarized light or exhibit an ECD or ORD spectrum.

Therefore, chiroptical spectroscopy is not applicable for the direct stereochemical assignment of this compound itself. However, these methods are exceptionally powerful for determining the absolute configuration of chiral compounds. nih.gov If, for example, 4-Amino-1-methylcyclohexanol were used as a building block and reacted with a chiral reagent to form a new, chiral derivative, ECD spectroscopy could then be employed. By comparing the experimentally measured ECD spectrum of the new chiral product with spectra predicted by quantum-chemical calculations, the absolute configuration of the newly formed stereocenters could be determined. beilstein-journals.org

Theoretical and Computational Investigations of 4 Amino 1 Methylcyclohexanol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity. conicet.gov.arnih.gov For 4-Amino-1-methylcyclohexanol hydrochloride, these calculations reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. Calculations would likely show that the highest electron densities (HOMO) are localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, while the lowest unoccupied orbitals (LUMO) may be distributed across the carbon skeleton and the protonated amine group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the hydroxyl oxygen and the chloride ion, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms of the protonated amino group (-NH3+) and the hydroxyl group (-OH), highlighting them as sites for nucleophilic interaction. nih.gov

| MEP Positive Region | Around -OH and -NH3+ hydrogens | Sites for nucleophilic attack and H-bond donation |

Note: The values in this table are illustrative and represent typical outcomes for similar aminocyclohexanol structures based on quantum chemical principles.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. nih.gov An MD simulation of this compound, typically performed in an explicit solvent like water, would explore the various spatial arrangements the molecule can adopt. nih.gov

The cyclohexane (B81311) ring primarily exists in chair conformations, which are energetically more stable than boat or twist-boat forms. For 4-Amino-1-methylcyclohexanol, MD simulations would analyze the equilibrium between the two possible chair conformations and the preferred orientation (axial vs. equatorial) of the amino, methyl, and hydroxyl substituents. The tendency to form folded or extended conformations can be assessed by monitoring parameters like the radius of gyration (Rg) over the simulation time. nih.gov These simulations are crucial for understanding how the molecule might fit into a receptor binding site or interact with other molecules in a solution. youtube.comrowan.edu

Table 2: Key Parameters from Molecular Dynamics Simulation

| Parameter | Description | Insights Gained |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Assesses the structural stability and equilibration of the simulation. mdpi.com |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Indicates whether the molecule adopts a folded or extended conformation. nih.gov |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | Reveals the preferred chair conformations and substituent orientations (axial/equatorial). |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Provides information on the molecule's interaction with its environment. mdpi.com |

Note: This table describes the types of data obtained from MD simulations and their general application.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT calculations are a powerful method for investigating the mechanisms of chemical reactions by mapping out the potential energy surface. nih.gov This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. For this compound, DFT could be used to model reactions such as N-acylation, O-alkylation, or elimination reactions.

By locating the transition state structure and calculating its energy, the activation energy for a given reaction can be determined. A lower activation energy implies a faster reaction rate. For example, comparing the energy barriers for the reaction at the amino group versus the hydroxyl group can predict the regioselectivity of a reaction. These computational studies provide a theoretical framework for understanding and predicting the chemical behavior of the compound, guiding synthetic efforts. conicet.gov.arlew.ro

Table 3: Illustrative DFT Energy Profile for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0 | Starting materials (e.g., 4-Amino-1-methylcyclohexanol HCl + acylating agent) |

| Transition State 1 (TS1) | +15 | Energy barrier for N-acylation |

| Transition State 2 (TS2) | +25 | Energy barrier for O-acylation |

| Product (N-acylated) | -10 | Thermodynamically favored product |

| Product (O-acylated) | -5 | Less favored product |

Note: This table is a hypothetical example illustrating how DFT can be used to compare reaction pathways. Actual values would require specific DFT calculations.

Computational Analysis of Intermolecular Interactions and Hydrogen Bonding

The presence of a hydroxyl group (-OH), a protonated amino group (-NH3+), and a chloride ion (Cl-) makes this compound a potent participant in hydrogen bonding. cymitquimica.com Computational methods can quantify the strength and geometry of these interactions, which are critical for understanding the compound's physical properties and its interactions in a biological context. nih.gov

Table 4: Potential Hydrogen Bond Interactions

| Donor | Acceptor | Interaction Type | Predicted Strength |

|---|---|---|---|

| -NH3+ | Cl- | Strong ion-assisted H-bond | Very Strong |

| -OH | Cl- | Strong ion-assisted H-bond | Strong |

| -NH3+ | O (of another molecule) | Intermolecular H-bond | Strong |

| -OH | N (of another molecule) | Intermolecular H-bond | Moderate |

Note: This table outlines the primary hydrogen bonds the molecule can form, categorized by their expected relative strengths.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific activity data for this compound is not detailed, it could serve as a scaffold or a member of a library of compounds for developing a QSAR model. physchemres.org

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), are then used to create an equation that links these descriptors to the observed activity (e.g., IC50 values). physchemres.org Such a model can then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. physchemres.org

Table 5: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Describes the molecule's electronic distribution and reactivity. |

| Steric | Molecular Weight, Molar Refractivity (MR), Molecular Volume | Describes the size and shape of the molecule. nih.gov |

| Hydrophobic | LogP, Solvent Accessible Surface Area (SASA) | Describes the molecule's partitioning between water and lipids. |

| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular graph. |

Note: This table lists common categories of molecular descriptors that would be calculated for a QSAR study involving this compound and its analogs.

Reactivity and Mechanistic Studies of 4 Amino 1 Methylcyclohexanol Hydrochloride

Investigation of Amine and Hydroxyl Group Reactivities

The reactivity of bifunctional compounds like 4-Amino-1-methylcyclohexanol hydrochloride is dictated by the inherent properties of their constituent functional groups. In this case, the primary amine (-NH2) and the tertiary hydroxyl (-OH) group exhibit distinct chemical behaviors. Generally, amine groups are more nucleophilic than hydroxyl groups, a factor that often governs the chemoselectivity of reactions. nih.gov

In competitive reaction environments, reagents that are susceptible to nucleophilic attack will preferentially react with the amine group over the hydroxyl group. nih.gov This is a common challenge in bioconjugation and synthetic chemistry, where selective modification of one functional group in the presence of another is desired. nih.gov For instance, activating agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and N,N'-disuccinimidyl carbonate (DSC) are known to react more readily with amines than with alcohols. nih.gov

The hydroxyl group, while less nucleophilic, can be targeted under specific conditions or with reagents designed for alcohol-selective modifications. nih.gov The development of chemoselective strategies often involves exploiting subtle differences in reactivity, which can be influenced by factors like pH and the electronic nature of the reagent. nih.gov For example, certain reactions might proceed through a mechanism where the hydroxyl group directs the formation of a specific transition state, thereby favoring its own reaction. nih.gov

| Functional Group | General Reactivity | Factors Influencing Reactivity |

| Amine (-NH2) | Highly nucleophilic | pH, steric hindrance, solvent |

| Hydroxyl (-OH) | Moderately nucleophilic | pH, electronic effects of neighboring groups, reagent type |

Stereochemical Outcomes of Reactions Involving the Cyclohexanol (B46403) Moiety

The stereochemistry of the cyclohexanol ring in this compound plays a critical role in determining the outcome of its reactions. The fixed chair conformation of the cyclohexane (B81311) ring, with the methyl and amino groups in specific spatial orientations, influences the accessibility of the hydroxyl group and the trajectory of incoming reagents.

Reactions at the hydroxyl group or the adjacent carbon atoms can proceed with either retention or inversion of configuration, leading to different stereoisomeric products. The specific stereochemical outcome is dependent on the reaction mechanism. For example, an SN2 reaction at a chiral center adjacent to the hydroxyl group would be expected to proceed with inversion of configuration. Conversely, a reaction that proceeds through a carbocation intermediate might lead to a mixture of stereoisomers. The steric bulk of the methyl group and the orientation of the amino group can direct the approach of a reagent to one face of the molecule over the other, a phenomenon known as steric hindrance. This can result in a high degree of stereoselectivity, where one stereoisomer is formed in preference to others.

| Reaction Type | Expected Stereochemical Outcome | Influencing Factors |

| SN2 Reaction | Inversion of configuration | Steric hindrance, leaving group ability |

| SN1 Reaction | Racemization (mixture of stereoisomers) | Carbocation stability, solvent effects |

| Addition Reactions | Syn or Anti addition | Reagent type, steric hindrance from substituents |

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. The activation energy of a reaction, which is the minimum energy required for the reaction to occur, will determine its rate. Reactions with lower activation energies will proceed more quickly.

The solvent can also play a crucial role in both the kinetics and thermodynamics of a reaction. Polar solvents may stabilize charged intermediates and transition states, thereby increasing the reaction rate. The choice of solvent can also affect the position of the equilibrium by selectively solvating either the reactants or the products.

| Parameter | Description | Impact on Reactions |

| Activation Energy (Ea) | Minimum energy required for a reaction to occur. | Lower Ea leads to a faster reaction rate. |

| Enthalpy Change (ΔH) | Heat absorbed or released during a reaction. | Exothermic reactions (negative ΔH) are generally more favorable. |

| Entropy Change (ΔS) | Change in disorder during a reaction. | Reactions that increase disorder (positive ΔS) are entropically favored. |

| Gibbs Free Energy (ΔG) | Overall thermodynamic favorability (ΔG = ΔH - TΔS). | A negative ΔG indicates a spontaneous reaction. |

Catalytic Transformations and Ligand Development

The amine and hydroxyl functionalities of this compound make it a potential candidate for use as a ligand in transition metal catalysis. The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate to a metal center, forming a metal-ligand complex. The structure and electronic properties of the resulting complex are crucial for its catalytic activity.

The development of new catalysts often involves the synthesis and screening of a library of ligands to find the one that provides the best combination of activity and selectivity for a particular transformation. The rigid cyclohexane backbone of this compound can provide a well-defined coordination geometry around the metal center, which can be advantageous for controlling the stereoselectivity of a catalytic reaction.

Furthermore, the presence of both a hard (oxygen) and a borderline (nitrogen) donor atom allows for versatile coordination behavior with a range of metal ions. This bifunctional nature could be exploited in the design of catalysts for tandem or cascade reactions, where multiple transformations are carried out in a single pot.

Mechanistic Insights into Functional Group Interconversions

Understanding the mechanisms of functional group interconversions involving this compound is essential for controlling the outcome of its reactions. For example, the conversion of the hydroxyl group to a better leaving group, such as a tosylate or a halide, is a common strategy to facilitate subsequent nucleophilic substitution reactions. The mechanism of this process, whether it proceeds via an SN1 or SN2 pathway, will determine the stereochemistry of the product.

Similarly, the amine group can be transformed into other nitrogen-containing functionalities, such as amides, sulfonamides, or imines. The conditions required for these transformations, and the mechanisms by which they occur, will depend on the specific reagents used. For instance, acylation of the amine group with an acyl chloride typically proceeds via a nucleophilic acyl substitution mechanism.

Investigating these mechanisms often involves a combination of experimental techniques, such as kinetic studies, isotopic labeling, and computational modeling. These studies provide valuable insights into the structure of transition states and the factors that control the regioselectivity and stereoselectivity of the reactions.

Applications of 4 Amino 1 Methylcyclohexanol Hydrochloride As a Chemical Scaffold and Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules and Natural Products

Amino alcohols are of significant interest in the synthesis of complex organic molecules due to their biological and structural importance. mdpi.com They serve as key structural components in numerous natural products and potent drugs. mdpi.com The hydrochloride salt of 4-Amino-1-methylcyclohexanol provides a stable and readily available starting material for the synthesis of more complex molecules. Its cyclohexane (B81311) core offers a rigid framework that can be functionalized to create a variety of derivatives.

The utility of aminocyclohexanol scaffolds is exemplified by the use of related compounds, such as trans-4-Aminocyclohexanol (B47343), as intermediates in the synthesis of pharmaceuticals. For instance, trans-4-Aminocyclohexanol is a known intermediate in the production of Ambroxol, a mucolytic agent. This highlights the potential of the 4-Amino-1-methylcyclohexanol scaffold in the development of new therapeutic agents and other bioactive molecules. nih.gov The presence of both an amino and a hydroxyl group allows for a range of chemical transformations, making it a versatile precursor for creating diverse molecular structures.

Table 1: Examples of Complex Molecules Derived from Aminocyclohexanol Scaffolds

| Precursor | Product | Application |

|---|---|---|

| trans-4-Aminocyclohexanol | Ambroxol | Mucolytic Agent |

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral amino alcohols are valuable building blocks in asymmetric synthesis, often employed as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. mdpi.comnih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. wikipedia.org The resulting diastereomers can then be separated, and the auxiliary can be cleaved and recovered. wikipedia.org

While specific applications of 4-Amino-1-methylcyclohexanol hydrochloride as a chiral auxiliary are not extensively documented in the provided literature, the principles of asymmetric synthesis strongly support its potential in this role. The presence of stereocenters in its structure makes it a candidate for inducing chirality in prochiral molecules. For instance, other cyclohexanol (B46403) derivatives, such as trans-2-phenyl-1-cyclohexanol, have been successfully used as chiral auxiliaries in various asymmetric reactions. wikipedia.org The rigid cyclohexane framework of 4-Amino-1-methylcyclohexanol can provide a well-defined steric environment to influence the facial selectivity of reactions on an attached substrate.

Table 2: Common Strategies in Asymmetric Synthesis Utilizing Chiral Building Blocks

| Strategy | Description | Example of Chiral Building Block |

|---|---|---|

| Chiral Auxiliary | A removable chiral group that directs the stereoselectivity of a reaction. | Evans Oxazolidinones, trans-2-phenyl-1-cyclohexanol wikipedia.orgresearchgate.net |

| Chiral Ligand | A chiral molecule that coordinates to a metal catalyst to create a chiral catalytic complex. | Chiral amino alcohols mdpi.com |

Development of Novel Heterocyclic Systems Incorporating the Core Structure

The bifunctional nature of 4-Amino-1-methylcyclohexanol, possessing both a nucleophilic amino group and a hydroxyl group, makes it a suitable precursor for the synthesis of novel heterocyclic systems. Amino alcohols can react with various electrophiles to form a range of heterocyclic structures. For example, the reaction of amino alcohols with aldehydes or ketones can lead to the formation of oxazolidine rings.

The synthesis of medium-sized heterocycles is a challenging yet important area of organic synthesis, as these structures are found in many biologically active natural products. mdpi.com The rigid cyclohexane core of 4-Amino-1-methylcyclohexanol can serve as a scaffold to direct the formation of fused or spirocyclic heterocyclic systems. By choosing appropriate reaction partners and conditions, it is possible to construct novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science. The development of efficient routes to 5- and 6-membered heterocycles is particularly important due to their prevalence in pharmaceuticals, electronic materials, and polymers. nih.gov

Applications in Material Science and Polymer Chemistry

The use of amino acids and their derivatives as monomers for the synthesis of bio-based polymers is a growing area of research. rug.nl The conversion of amino acids to amino alcohols provides valuable building blocks for the production of polymers such as polyester-imides. rug.nl These bio-based polymers are of interest for applications in coatings and other materials. rug.nl

Given its structure as an amino alcohol, this compound has the potential to be used as a monomer in polymerization reactions. The amino and hydroxyl groups can participate in condensation polymerizations to form polyesters, polyamides, or polyurethanes. The incorporation of the rigid and functionalized cyclohexane ring into a polymer backbone could impart unique thermal and mechanical properties to the resulting material. While direct applications of this specific compound in material science are not well-documented in the provided sources, the general principles of polymer chemistry suggest its potential utility in creating novel polymers with tailored properties. nih.govnih.gov

Design and Synthesis of Chemical Probes for Mechanistic Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. nsf.govpitt.edu The design of effective chemical probes often involves creating a scaffold that can be readily modified to optimize binding to a biological target and to incorporate reporter groups. The 4-Amino-1-methylcyclohexanol structure provides a versatile scaffold for the development of such probes.

The amino group can be functionalized to attach linkers, affinity tags, or fluorescent dyes, while the hydroxyl group can be modified to alter solubility or to attach other functional moieties. The cyclohexane core provides a rigid framework that can present these functionalities in a defined spatial orientation, which is often crucial for selective interaction with a biological target. Although specific examples of chemical probes derived from this compound are not detailed in the provided search results, the structural features of this compound make it a promising candidate for the development of novel probes for mechanistic studies in chemical biology. nih.govnih.gov

Biological and Biochemical Interactions of 4 Amino 1 Methylcyclohexanol Hydrochloride Mechanism Focused, Non Clinical

Enzymatic Assays and Inhibition/Modulation Mechanisms

No published data from enzymatic assays involving 4-Amino-1-methylcyclohexanol hydrochloride could be located. Consequently, there is no information on its potential inhibitory or modulatory effects on any specific enzymes.

Molecular Basis of Interaction with Biomolecules (e.g., proteins, nucleic acids)

There are no specific studies that elucidate the molecular basis of interaction between this compound and biomolecules such as proteins or nucleic acids. While general principles of chemical interactions can be inferred from its structure—a substituted cyclohexanol (B46403) with an amino group—no experimental data confirms specific binding modes, affinities, or functional consequences of such interactions.

Pharmacological Characterization in Animal Models (focused on mechanism of action, not efficacy or safety)

No pharmacological studies in animal models that focus on the mechanism of action of this compound have been published in the accessible scientific literature. Therefore, its effects on physiological or pathological processes at a mechanistic level remain uncharacterized.

Future Research Directions and Unexplored Avenues for 4 Amino 1 Methylcyclohexanol Hydrochloride

Emerging Synthetic Methodologies and Sustainable Production

The future synthesis of 4-Amino-1-methylcyclohexanol hydrochloride and its derivatives is poised for significant advancements through greener and more efficient methodologies. Current research on related aminocyclohexanols highlights a shift away from traditional multi-step chemical processes toward biocatalysis and one-pot reactions, which offer higher selectivity and sustainability. d-nb.info

A primary avenue for future research is the adoption of enzymatic and biocatalytic methods. One-pot cascade reactions combining keto reductases (KREDs) and amine transaminases (ATAs) have been successfully used to produce isomers of 4-aminocyclohexanol from potentially bio-based precursors like 1,4-cyclohexanedione. d-nb.inforesearchgate.netsemanticscholar.org This enzymatic approach is highly modular; by selecting stereocomplementary enzymes, it is possible to synthesize specific cis- or trans-isomers with excellent diastereomeric ratios. d-nb.info Applying this strategy to a methylated precursor could provide a direct, sustainable route to this compound, minimizing hazardous reagents and aligning with the principles of green chemistry. nih.govnih.gov

Further exploration into novel synthetic routes could involve:

Reductive Amination: Direct reductive amination of 4-hydroxy-4-methylcyclohexanone (B91476) is a plausible route. The key challenge lies in controlling the stereoselectivity, which could be addressed by screening various catalysts and reaction conditions.

Hydrogenation of Cyclohexanone (B45756) Derivatives: Catalytic hydrogenation of corresponding substituted oximes or nitro compounds offers another pathway. The choice of catalyst (e.g., rhodium, ruthenium, platinum) will be crucial in directing the stereochemical outcome. chemicalbook.com

Engineered Biocatalysts: Directed evolution could be employed to engineer enzymes like tryptophan synthase or other amino acid synthases to accept methylated cyclohexyl substrates, potentially enabling highly specific and efficient production of desired stereoisomers. wisc.edunih.gov

Advanced Applications in Chemical Biology and Drug Discovery

The rigid, three-dimensional structure of the 4-Amino-1-methylcyclohexanol scaffold makes it an attractive starting point for developing sophisticated tools for chemical biology and for lead optimization in drug discovery. Its future applications lie not in direct therapeutic use but as a foundational element for creating highly specific molecular probes and optimizing drug candidates.

Tool Development for Chemical Biology: High-quality chemical probes are essential for studying protein function in cellular and in vivo systems. nih.gov The this compound scaffold can be elaborated to generate libraries of compounds for screening. By functionalizing the amino and hydroxyl groups, a diverse set of molecules can be created to probe protein binding pockets. These derivatives could be developed into:

Inhibitors or Modulators: The scaffold has been found in compounds targeting kinases, suggesting its utility in designing specific enzyme inhibitors. researchgate.net

PROTACs and Molecular Glues: The bifunctional nature of the compound allows for the attachment of a warhead for a protein of interest and a ligand for an E3 ubiquitin ligase, creating potent protein degraders. nih.gov

pH-Triggered Conformational Switches: Related trans-2-aminocyclohexanol derivatives have been explored as molecular switches that change conformation in response to pH changes, a property that could be used to control geometry-dependent molecular functions. westmont.edu

Lead Optimization in Drug Discovery: In lead optimization, the goal is to refine a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The 4-Amino-1-methylcyclohexanol core can serve as a bioisostere or a rigid scaffold to lock a molecule into a desired conformation for optimal target binding. Its stereochemistry is a critical factor, as different isomers can exhibit vastly different biological activities. The methyl group provides an additional vector for modification compared to the simpler aminocyclohexanol, allowing for finer tuning of steric and electronic properties to enhance target engagement. chemimpex.com Future work could involve its incorporation into known pharmacophores to improve drug-like properties.

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery, and their integration with the this compound scaffold could unlock significant potential. iscientific.orgnih.gov These computational tools can accelerate the design-make-test-analyze cycle for novel molecules based on this core structure. nih.gov

Future research directions include:

Scaffold-Based Generative Models: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases. nih.gov By providing the 4-Amino-1-methylcyclohexanol structure as a seed, these models can generate vast virtual libraries of novel, synthesizable compounds that retain the core scaffold but feature diverse and optimized decorations. acs.orgacs.org Models like DeepScaffold and ScaffoldGPT are specifically designed for this purpose, enabling the exploration of new chemical space around a known core. acs.orgarxiv.org

Predictive Modeling for Properties: ML algorithms can be trained to predict key properties for derivatives of the scaffold before they are synthesized. This includes predicting reaction yields, biological activity against specific targets, ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and physicochemical properties like solubility and pKa. nottingham.ac.uk This predictive power allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.

AI-Powered Retrosynthesis Planning: Once a promising virtual compound is designed, AI-driven tools like ASKCOS or IBM RXN can propose the most efficient and sustainable synthetic routes. elsevier.comnih.gov These platforms can analyze millions of published reactions to suggest pathways, reagents, and conditions, integrating seamlessly with the sustainable production goals outlined in section 8.1.

By combining the unique structural features of this compound with advanced computational methods, researchers can rapidly design and plan the synthesis of next-generation molecules with tailored properties. aminer.org

Exploration of Novel Reactivity Patterns and Catalytic Roles

The presence of both a nucleophilic amino group and a hydroxyl group in a fixed spatial arrangement makes this compound a candidate for novel reactivity and catalysis. As a bifunctional molecule, it can potentially act as an organocatalyst, coordinating with substrates through hydrogen bonding and activating them for asymmetric transformations. researchgate.netmdpi.com

Unexplored avenues in this area include:

Bifunctional Organocatalysis: Chiral primary β-amino alcohols are known to catalyze a wide array of reactions, including aldol (B89426) condensations, Michael additions, and Diels-Alder reactions. researchgate.net Future research should investigate whether the stereoisomers of 4-Amino-1-methylcyclohexanol can act as effective organocatalysts for similar transformations, with the cyclohexane (B81311) backbone providing a rigid framework to control stereoselectivity.

Ligand Development for Asymmetric Catalysis: The amino and hydroxyl groups can serve as bidentate ligands for metal centers. Derivatives of 2-aminocyclohexanol (B3021766) have been successfully used as ligands in catalytic asymmetric reactions, such as phenyl transfers and transfer hydrogenations, achieving high enantioselectivity. nih.gov The 1,4-substitution pattern of the title compound could lead to new classes of ligands for transition metal catalysis.

Transannular Cyclization Reactions: The proximity of functional groups across the cyclohexane ring can facilitate intramolecular reactions. Transannular nucleophilic displacement in related aminocyclohexanols is known. figshare.com Exploration of conditions that promote such reactions with 4-Amino-1-methylcyclohexanol derivatives could lead to the synthesis of novel and structurally complex bicyclic systems, which are valuable scaffolds in medicinal chemistry.

The table below summarizes potential catalytic applications for investigation.

| Catalytic Application | Potential Reaction Type | Role of 4-Amino-1-methylcyclohexanol |

| Organocatalysis | Asymmetric Aldol Condensation | Bifunctional catalyst (Brønsted acid/base) |

| Organocatalysis | Asymmetric Michael Addition | Bifunctional catalyst (Brønsted acid/base) |

| Metal Catalysis | Asymmetric Transfer Hydrogenation | Chiral Ligand for Ruthenium or Iridium |

| Metal Catalysis | Asymmetric Allylic Alkylation | Chiral Ligand for Palladium or Copper |

| Intramolecular Synthesis | Transannular Cyclization | Bicyclic Scaffold Precursor |

Potential for Innovations in Functional Materials

The rigid and stereochemically defined cyclohexane ring of this compound makes it a compelling monomer for the synthesis of advanced functional materials. Its incorporation into polymer backbones can impart unique thermal and mechanical properties.

Key areas for future materials science research include:

High-Performance Polyesters and Polyamides: Related cyclic diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), are used to produce polyesters (e.g., PCT) with superior thermal stability, mechanical strength, and chemical resistance compared to their linear counterparts. mdpi.com The stereochemistry of the ring (cis vs. trans) has a profound impact on the polymer's properties, influencing crystallinity and melting point. researchgate.net Incorporating 4-Amino-1-methylcyclohexanol as a co-monomer could introduce hydrogen bonding via the amino group, further enhancing inter-chain interactions and material performance.

Chemical Recycling and Upcycling: Aminocyclohexanols have demonstrated remarkable efficiency in the catalyst-free chemical recycling of polycarbonates. rsc.org They can depolymerize waste plastics into the original monomer and a valuable oxazolidinone co-product. Future studies could explore the efficacy of 4-Amino-1-methylcyclohexanol in this process, potentially contributing to a circular economy for plastics.

Functional Nanomaterials: The compound can be used as a building block for more complex structures, such as hybrid nanocomposites. Its functional groups allow for covalent bonding into both organic and inorganic networks, creating materials with tailored properties for diverse applications.

The table below outlines potential polymer systems and the expected property enhancements from incorporating this compound.

| Polymer System | Role of Compound | Potential Property Enhancement |

| Polyesters | Co-monomer | Increased Glass Transition Temperature (Tg), Improved Thermal Stability |

| Polyamides | Co-monomer | Enhanced Mechanical Strength, Altered Crystallinity |

| Polyurethanes | Chain Extender | Improved Hard Segment Distribution, Higher Toughness |

| Polycarbonates | Depolymerization Agent | Efficient Chemical Recycling, Production of Value-Added Chemicals |

Q & A

Q. What are the key synthetic pathways for 4-amino-1-methylcyclohexanol hydrochloride, and how do reaction conditions influence isomer formation?

The synthesis typically involves a Grignard reaction (e.g., MeMgBr) with a protected 4-aminocyclohexanone derivative, followed by deprotection and coupling with pyrimidine or other heterocyclic amines. For example, tert-butyl 4-hydroxy-4-methylcyclohexylcarbamate is reacted with methylmagnesium bromide to yield cis- and trans-isomers of this compound. Flash chromatography is critical for separating isomers, with elution gradients (hexanes/ethyl acetate to chloroform/methanol) optimizing resolution . Reaction temperature and stoichiometry directly impact isomer ratios, necessitating strict control to minimize undesired stereochemical outcomes.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : - and -NMR confirm proton environments and carbon frameworks, with δ ~1.5–2.5 ppm signals indicating cyclohexane ring protons.

- X-ray crystallography : SHELXL/SHELXS software resolves stereochemistry (e.g., trans-isomers exhibit dihedral angles of ~33.6° between substituents). Hydrogen bonding patterns (e.g., O–H···N interactions) are mapped to explain crystal packing .

- Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z = 285.81 for CHNO·HCl) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and respiratory protection (one-way valve masks) to avoid inhalation of fine particulates .

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to HCl vapors during synthesis .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?

Discrepancies in isomer ratios (cis vs. trans) often arise from variations in Grignard reaction conditions (e.g., solvent polarity, temperature). For example, THF vs. diethyl ether as solvents alters nucleophilicity, favoring different transition states. Advanced strategies include:

- DFT calculations : Predict thermodynamic vs. kinetic control of isomer formation.

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with ethanol/hexane mobile phases to isolate enantiomers .

Q. What methodologies are effective for impurity profiling and quantifying degradation products?

- HPLC-DAD/ELSD : Employ C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% TFA in water/acetonitrile) to separate hydrolyzed byproducts (e.g., 4-aminocyclohexanol).

- LC-MS/MS : Quantify trace impurities (e.g., N-methyl derivatives) using MRM transitions (e.g., m/z 286 → 268) .

- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to identify labile functional groups .

Q. How do intermolecular interactions in the solid state affect physicochemical properties?

X-ray data reveal that hydrogen bonds (e.g., O–H···Cl) and van der Waals forces govern crystal packing, influencing solubility and melting points. For instance, trans-isomers form layered structures parallel to the (1,0,-1) plane due to H-bond networks, reducing solubility in nonpolar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.